

Application of Computational Toxicology for the Safety Assessment of N-Nitroso Paroxetine

Author: BenchChem Technical Support Team. Date: December 2025

Compound of Interest		
Compound Name:	N-Nitroso Paroxetine	
Cat. No.:	B13426240	Get Quote

Introduction

N-Nitroso Paroxetine is a nitrosamine impurity that can potentially form during the synthesis or storage of Paroxetine, a selective serotonin reuptake inhibitor (SSRI).[1][2][3][4] Nitrosamine impurities are a class of compounds of significant concern to regulatory agencies and the pharmaceutical industry due to their potential carcinogenic effects.[5][6][7][8] The established mechanism of toxicity for many nitrosamines involves metabolic activation by cytochrome P450 (CYP) enzymes, leading to the formation of DNA-reactive electrophiles that can cause mutations and initiate carcinogenesis.[7][9][10]

The International Council for Harmonisation (ICH) M7 guideline provides a framework for the assessment and control of DNA reactive (mutagenic) impurities in pharmaceuticals to limit potential carcinogenic risk.[11][12][13][14] This guideline advocates a tiered approach, starting with an in silico assessment of mutagenicity. Computational toxicology plays a crucial role in this initial assessment, enabling a rapid and resource-efficient screening of potential impurities like **N-Nitroso Paroxetine**.[15][16]

This application note provides a detailed overview and protocols for the application of computational toxicology in the safety assessment of **N-Nitroso Paroxetine**, intended for researchers, scientists, and drug development professionals.

Predicted and Known Toxicological Profile of N-Nitroso Paroxetine







A recent in vitro study investigated the mutagenicity and bioactivation potential of **N-Nitroso Paroxetine**. The study concluded that **N-Nitroso Paroxetine** was not mutagenic in a bacterial reverse mutation assay (Ames test) compliant with OECD 471 guidelines, even under conditions designed to maximize metabolic activation.[17] The primary metabolic pathways observed for **N-Nitroso Paroxetine** involved phase 2 conjugation on a catechol intermediate, which is formed from the oxidative scission of the 1,3-benzodioxole ring by CYP enzymes.[17] Importantly, the piperidine ring of **N-Nitroso Paroxetine** was found to be resistant to the α -carbon oxidation that is typically required for the formation of a DNA-reactive electrophilic species from nitrosamines.[17]

Paroxetine itself is primarily metabolized by CYP2D6 through demethylenation of the methylenedioxy group.[18][19][20][21] In contrast, **N-Nitroso Paroxetine** is metabolized by multiple human CYP isoforms, including CYP2C19, CYP2D6, and CYP3A4.[17]

Computational Toxicology Workflow for N-Nitroso Paroxetine Assessment

The following workflow outlines the application of computational toxicology for the risk assessment of **N-Nitroso Paroxetine**, in alignment with the principles of the ICH M7 guideline.



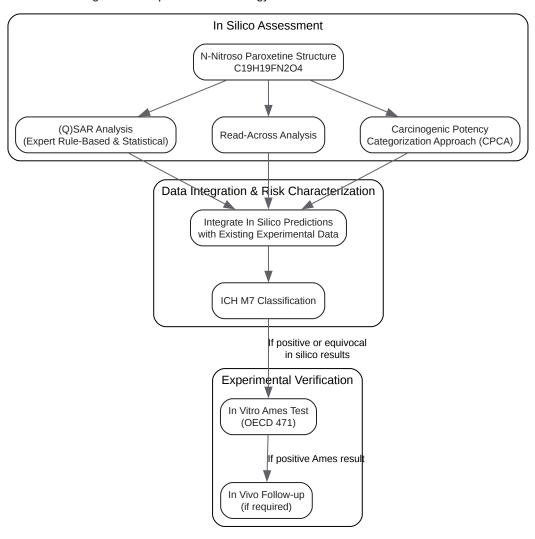


Figure 1: Computational Toxicology Workflow for N-Nitroso Paroxetine



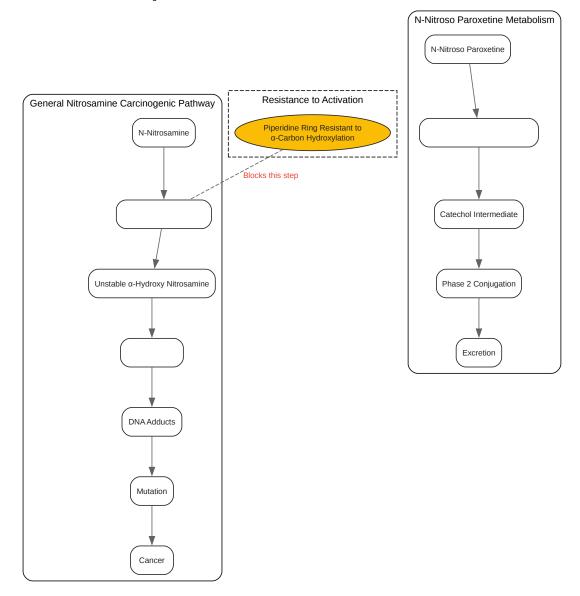


Figure 2: Nitrosamine Activation and N-Nitroso Paroxetine Metabolism

Click to download full resolution via product page



Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

References

- 1. veeprho.com [veeprho.com]
- 2. N-Nitroso Paroxetine | Manasa Life Sciences [manasalifesciences.com]
- 3. N-Nitroso paroxetine Impurity | 2361294-43-9 | SynZeal [synzeal.com]
- 4. N-Nitroso Paroxetine | molsyns.com [molsyns.com]
- 5. Quantum Chemical Evaluation and QSAR Modeling of N-Nitrosamine Carcinogenicity PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. pubs.acs.org [pubs.acs.org]
- 8. N-Nitrosamines: 15 Listings 15th Report on Carcinogens NCBI Bookshelf [ncbi.nlm.nih.gov]
- 9. hesiglobal.org [hesiglobal.org]
- 10. mdpi.com [mdpi.com]
- 11. ICH M7 Assessment and control of DNA reactive (mutagenic) impurities in pharmaceuticals to limit potential carcinogenic risk - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 12. researchgate.net [researchgate.net]
- 13. ICH adopts M7(R2) guideline on mutagenic impurities to limit carcinogenic risk | RAPS [raps.org]
- 14. database.ich.org [database.ich.org]
- 15. Supporting N-nitrosamine Risk Assessments For Drug Products | Lhasa Limited [lhasalimited.org]
- 16. In Silico Mutagenicity Assessment | Lhasa Limited [lhasalimited.org]
- 17. Studies addressing potential bioactivation and genotoxicity liabilities of the N-nitroso derivative of the antidepressant paroxetine PubMed [pubmed.ncbi.nlm.nih.gov]



- 18. researchgate.net [researchgate.net]
- 19. ClinPGx [clinpgx.org]
- 20. ClinPGx [clinpgx.org]
- 21. Paroxetine—Overview of the Molecular Mechanisms of Action PMC [pmc.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [Application of Computational Toxicology for the Safety Assessment of N-Nitroso Paroxetine]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b13426240#application-of-computational-toxicology-for-n-nitroso-paroxetine]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com